![molecular formula C9H16ClN3S2 B15292479 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiadiazole moiety
Méthodes De Préparation
The synthesis of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole compounds. One common synthetic route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a piperidine derivative under suitable conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole moiety can be replaced by other functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as triethylamine . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound shares the thiadiazole moiety but lacks the piperidine ring.
5-Methyl-1,3,4-thiadiazole-2-ol: Another similar compound with a thiadiazole ring but different functional groups.
2-Amino-5-methyl-1,3,4-thiadiazole: This compound has an amino group instead of the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine and thiadiazole moieties, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16ClN3S2 |
|---|---|
Poids moléculaire |
265.8 g/mol |
Nom IUPAC |
2-methyl-5-(piperidin-3-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C9H15N3S2.ClH/c1-7-11-12-9(14-7)13-6-8-3-2-4-10-5-8;/h8,10H,2-6H2,1H3;1H |
Clé InChI |
UDMVMBJDJPUUDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SCC2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


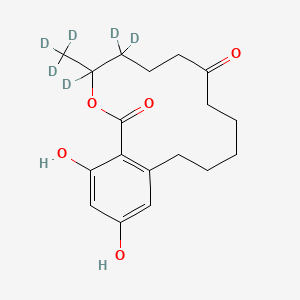
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)
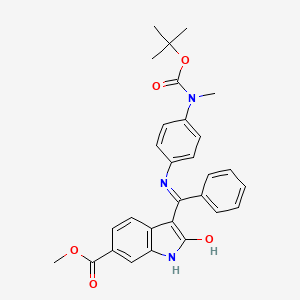
![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)



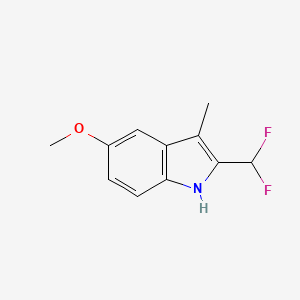
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)

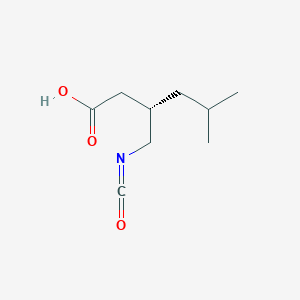
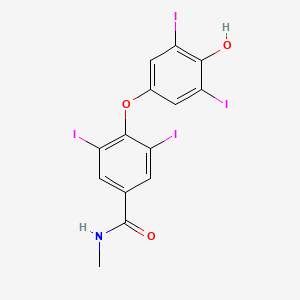
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)

